molecular formula C7H4Br2N2 B567400 3,7-Dibromoimidazo[1,2-a]pyridine CAS No. 1263060-75-8

3,7-Dibromoimidazo[1,2-a]pyridine

Cat. No.: B567400
CAS No.: 1263060-75-8
M. Wt: 275.931
InChI Key: HSDASEAWHOBZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,7-Dibromoimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1263060-75-8 . It has a molecular weight of 275.93 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4Br2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 275.93 , a storage temperature of 28 C .

Scientific Research Applications

Complex Compound Formation and Properties

The chemistry of compounds like 3,7-Dibromoimidazo[1,2-a]pyridine is extensively studied for their ability to form complex compounds. They are known for their spectroscopic properties, magnetic properties, biological, and electrochemical activity. The understanding of these compounds aids in identifying potential areas of interest and gaps in the current knowledge that can be explored further (Boča, Jameson, & Linert, 2011).

Heterocyclic N-oxide Derivatives

Heterocyclic N-oxide derivatives, which are a class including pyridine-based compounds, are known for their significant role in organic synthesis, catalysis, and medicinal applications. Their versatility as synthetic intermediates and biological significance makes them a focal point in research for applications including metal complexes formation and catalyst design (Li et al., 2019).

Synthesis of Optical Sensors

Compounds containing heteroatoms, such as this compound and its derivatives, are significant in synthesizing optical sensors due to their exquisite sensing materials. Their competence to form coordination and hydrogen bonds makes them suitable for such applications, with a range of biological and medicinal applications also noted (Jindal & Kaur, 2021).

Medicinal and Biological Aspects

Synthetic Strategies and Biological Properties

Pyrazolo[1,5-a]pyrimidine scaffold, a close relative of compounds like this compound, demonstrates broad medicinal properties and serves as a building block for developing drug candidates. Their synthetic strategies and significant biological properties are of high interest for developing potential drug candidates (Cherukupalli et al., 2017).

Applications in Optoelectronic Materials

Quinazolines and pyrimidines, which are structurally related to this compound, find applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds are particularly significant (Lipunova et al., 2018).

Kinase Inhibition in Drug Development

Compounds like Pyrazolo[3,4-b]pyridine, structurally related to this compound, are versatile in the design of kinase inhibitors, crucial for drug development. Their ability to interact with kinases via multiple binding modes makes them a recurrent motif in patents from various companies and universities (Wenglowsky, 2013).

Future Directions

Imidazo[1,2-a]pyridines, including “3,7-Dibromoimidazo[1,2-a]pyridine”, are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery and development .

Properties

IUPAC Name

3,7-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDASEAWHOBZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.